Cas no 1891066-50-4 ((S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral sulfamidate derivative used as a key intermediate in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its rigid oxathiazolidine dioxide scaffold and tert-butyl carbamate group enhance stability and facilitate selective transformations. The 4-methoxyphenyl substituent contributes to electronic modulation, making it valuable for asymmetric synthesis and pharmaceutical applications. This compound is advantageous for its high stereochemical purity and compatibility with various coupling reactions, enabling efficient access to complex molecular architectures. Its well-defined structure ensures reproducibility in synthetic routes, making it a reliable building block for medicinal chemistry and catalyst development.
(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide structure
1891066-50-4 structure
Product name:(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
CAS No:1891066-50-4
MF:C14H19NO6S
Molecular Weight:329.368763208389
MDL:MFCD31568466
CID:5303478

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 化学的及び物理的性質

名前と識別子

    • (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
    • (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
    • MDL: MFCD31568466
    • インチ: 1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1
    • InChIKey: NSWXTPQJEHDDPF-GFCCVEGCSA-N
    • SMILES: O1C[C@H](C2=CC=C(OC)C=C2)N(C(OC(C)(C)C)=O)S1(=O)=O

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1591925-1g
Tert-butyl (S)-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
1891066-50-4 98%
1g
¥12289 2023-04-09
Advanced ChemBlocks
P40220-1G
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
1891066-50-4 95%
1G
$895 2023-09-15

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide 関連文献

(S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxideに関する追加情報

Recent Advances in the Study of (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4)

The compound (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral sulfamidate derivative is a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory diseases. Recent studies have focused on its synthetic utility, mechanism of action, and therapeutic potential, providing new insights into its role in modern pharmaceutical research.

One of the most notable advancements in the study of this compound is its application in asymmetric synthesis. Researchers have demonstrated its efficacy as a chiral auxiliary in the construction of complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the enantioselective synthesis of β-amino acids, which are crucial building blocks for peptidomimetics and other bioactive compounds. The study reported high enantiomeric excess (ee > 95%) and excellent yields, underscoring the compound's utility in stereocontrolled reactions.

In addition to its synthetic applications, (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has been investigated for its pharmacological properties. Recent in vitro and in vivo studies have revealed its potential as a modulator of glutamate receptors, which are implicated in various neurological disorders such as Alzheimer's disease and epilepsy. A 2022 paper in ACS Chemical Neuroscience reported that derivatives of this compound exhibited selective binding to NMDA receptors, with promising neuroprotective effects in animal models. These findings suggest its potential as a lead compound for the development of novel therapeutics.

Furthermore, the compound's stability and bioavailability have been subjects of recent research. A 2023 study in the European Journal of Pharmaceutical Sciences explored its pharmacokinetic profile, demonstrating favorable metabolic stability and low cytotoxicity in human cell lines. These properties make it an attractive candidate for further drug development, particularly in oral formulations. The study also provided insights into the structural modifications that could enhance its drug-like properties, paving the way for future optimization efforts.

Despite these promising developments, challenges remain in the large-scale production and clinical translation of (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. Recent patents and industry reports indicate ongoing efforts to optimize its synthetic routes and reduce production costs. For example, a 2023 patent application by a leading pharmaceutical company described a novel catalytic process that significantly improves yield and purity, addressing some of the scalability issues associated with its synthesis.

In conclusion, (S)-tert-butyl 4-(4-methoxyphenyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide (CAS: 1891066-50-4) represents a versatile and promising compound in chemical biology and medicinal chemistry. Its applications in asymmetric synthesis, neurological drug discovery, and pharmacokinetic optimization highlight its multifaceted potential. Continued research and development efforts are expected to further elucidate its therapeutic value and facilitate its transition from bench to bedside.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd